
N-Methyl-1-phenylcyclopropanamine
Vue d'ensemble
Description
“N-Methyl-1-phenylcyclopropanamine” is a chemical compound with the molecular formula C10H13N . It is also known by its synonyms "Cyclopropanamine, N-methyl-1-phenyl-" .
Physical And Chemical Properties Analysis
“N-Methyl-1-phenylcyclopropanamine” has a predicted boiling point of 223.1±19.0 °C and a predicted density of 1.01±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 8.47±0.20 .Applications De Recherche Scientifique
LSD1 Inhibitors for CNS Disorders : Blass (2016) discusses the role of cyclopropanamine compounds, including N-Methyl-1-phenylcyclopropanamine, as LSD1 inhibitors. LSD1 is a demethylase enzyme influencing gene expression, with potential therapeutic applications for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Solid-Phase Extraction for Analyte Determination : Bykov et al. (2017) utilized N-methyl-1-phenyl-2-propanamine in developing a method for determining trace amounts in urine samples. The study focused on selective extraction techniques using molecular imprinted polymer (MIP) - based sorbents, enhancing the sensitivity of GC/MS analyses (Bykov et al., 2017).
Synthesis and Characterization of N-alkyl-arylcyclohexylamines : Wallach et al. (2016) described the syntheses and analytical characterizations of various N-alkyl-arylcyclohexylamines, including N-methyl-1-phenylcyclopropanamine. The study provided insights into the analytical profiles of these compounds (Wallach et al., 2016).
Mechanistic Studies of Heteroatom-Oxidizing Enzymes : Wimalasena et al. (2001) researched the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions. They found that these compounds undergo unique transformations at room temperature, providing valuable insights for mechanistic studies of enzymes (Wimalasena et al., 2001).
Pharmacokinetics and Metabolism : Wu et al. (2006) investigated the pharmacokinetics and metabolism of selective androgen receptor modulators, including N-methyl-1-phenylcyclopropanamine. The study provided insights into the drug's absorption, clearance, distribution, and metabolism in rats (Wu et al., 2006).
Propriétés
IUPAC Name |
N-methyl-1-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10(7-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBPLSIDVQEIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-phenylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




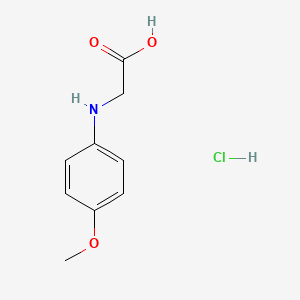

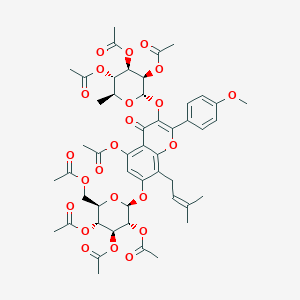


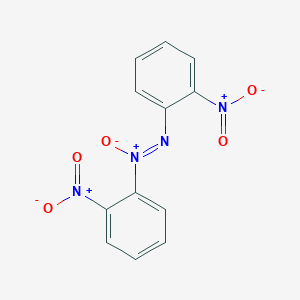
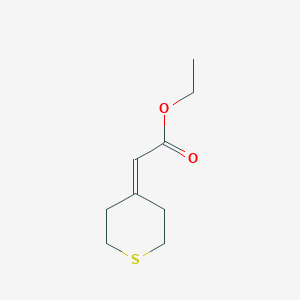

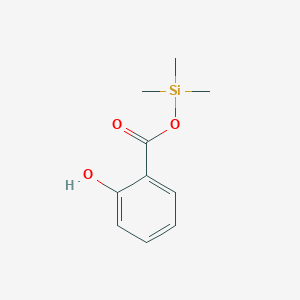

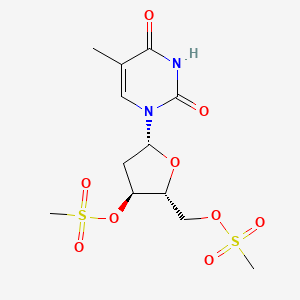
![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)
![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)